Hydroxymethyl Dasatinib is a derivative of Dasatinib, a well-known tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. Dasatinib functions by inhibiting several kinases involved in cancer cell proliferation, including BCR-ABL and SRC family kinases. The modification of Dasatinib to create Hydroxymethyl Dasatinib aims to enhance its therapeutic efficacy and specificity.
Hydroxymethyl Dasatinib is synthesized as an analog of Dasatinib, leveraging its established pharmacological properties while potentially improving its binding affinity or reducing side effects. The synthesis involves chemical modifications that incorporate hydroxymethyl groups into the Dasatinib structure.
Hydroxymethyl Dasatinib falls under the category of small molecules and is classified as a pharmaceutical compound with investigational status. Its primary function is as an anti-cancer agent, specifically targeting tyrosine kinases.
The synthesis of Hydroxymethyl Dasatinib involves several steps, typically starting from Dasatinib itself or its precursors. The methods used include:
Hydroxymethyl Dasatinib retains the core structure of Dasatinib, characterized by its thiazole and pyrimidine rings, with the addition of hydroxymethyl substituents.
The chemical reactions involved in synthesizing Hydroxymethyl Dasatinib include:
Hydroxymethyl Dasatinib operates primarily through inhibition of tyrosine kinases, similar to its parent compound. The mechanism includes:
Relevant data from studies indicate that modifications like hydroxymethylation can alter pharmacokinetic profiles, including absorption rates and metabolic stability .
Hydroxymethyl Dasatinib is primarily investigated for:
Hydroxymethyl dasatinib (M24), a major pharmacologically active metabolite of dasatinib, features a benzylhydroxy modification at the 2-chloro-6-methylphenyl carboxamide moiety. Its chemical structure is defined as N-(2-chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, with the molecular formula C₂₂H₂₆ClN₇O₃S and a molecular weight of 504.00 g/mol [1] [5]. This hydroxymethylation replaces the parent compound’s methyl group with a –CH₂OH functional group, significantly altering physicochemical properties:
Table 1: Structural and Biological Properties of Hydroxymethyl Dasatinib
Property | Hydroxymethyl Dasatinib | Dasatinib |
---|---|---|
Molecular Formula | C₂₂H₂₆ClN₇O₃S | C₂₂H₂₆ClN₇O₂S |
Molecular Weight (g/mol) | 504.00 | 488.01 |
CAS Number | 910297-58-4 | 302962-49-8 |
Key Functional Group | Benzylhydroxy | Benzylmethyl |
IC₅₀ in K562 Cells (nM) | 46.7 | 30–50 |
Solubility in DMSO (mM) | 248.02 | 256.0 |
Two primary strategies enable hydroxymethyl dasatinib synthesis: enzymatic biotransformation and chemical synthesis.
Enzymatic Formation: In vivo, dasatinib undergoes oxidation via cytochrome P450 (CYP3A4) and flavin-containing monooxygenase 3 (FMO3) to form hydroxymethyl dasatinib. This metabolite represents ~5% of total systemic exposure and retains equipotent kinase inhibition [5] [8].
Chemical Synthesis: A scalable route involves reductive hydroxymethylation of aldehyde intermediates:
Table 2: Synthetic Methods for Hydroxymethyl Dasatinib
Method | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Enzymatic Oxidation | CYP3A4/FMO3, physiological | N/A | N/A |
Aldehyde Oxidation-Reduction | SeO₂ oxidation → NaBH₄ reduction | 91 | 99.4 |
Direct Coupling | EDC/HOBt, DMF, 24–72 h | 80–84 | ≥95 |
Computational studies reveal how the hydroxymethyl group modulates dasatinib’s kinase binding:
Table 3: Computational Binding Metrics for Hydroxymethyl Dasatinib vs. Dasatinib
Kinase (PDB ID) | ΔG Binding (kcal/mol) Hydroxymethyl Dasatinib | ΔG Binding (kcal/mol) Dasatinib | Key Interactions |
---|---|---|---|
BCR-Abl (2GQG) | -42.3 | -43.1 | H-bond: Thr315 (H₂O-mediated) |
Src (3G5D) | -38.7 | -39.2 | H-bond: Glu310 |
Csk (3QLG) | -29.8 | -33.5 | Steric clash: Leu274 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7